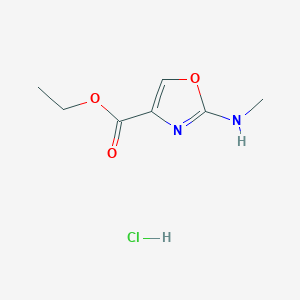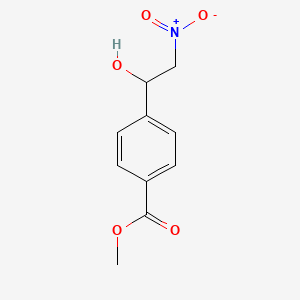
Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between ethyl 2-bromoacetate and formamide under basic conditions can yield ethyl 2-formamidoacetate, which upon cyclization forms the oxazole ring.
-
Introduction of the Methylamino Group: : The methylamino group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the oxazole derivative with methylamine in the presence of a suitable base.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole N-oxides.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring to form dihydrooxazole derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Amides, esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and infections.
Industry
In the material science industry, this compound is explored for its potential use in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1,3-oxazole-4-carboxylate
- Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate
- Ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride is unique due to the presence of both the ethyl ester and methylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-3-11-6(10)5-4-12-7(8-2)9-5;/h4H,3H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBWORGKIZFPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2611917.png)
![[3-(3-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B2611921.png)
![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2611922.png)


![3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2611926.png)
![[5-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2611927.png)
![N-(2,4-difluorophenyl)-2-{6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2611929.png)
![(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2611930.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2611933.png)

